

recommended working concentration of SB-216763 in cell culture

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Compound of Interest

Compound Name: SB-216

Cat. No.: B15605170

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Application Notes and Protocols: SB-216763

Audience: Researchers, scientists, and drug development professionals.

Introduction

SB-216763 is a potent, selective, and cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It acts as an ATP-competitive inhibitor of both GSK-3 α and GSK-3 β isoforms with high potency (IC_{50} = 34.3 nM for GSK-3 α).[2][3] By inhibiting GSK-3, **SB-216763** prevents the phosphorylation and subsequent degradation of β -catenin, a key downstream effector in the Wnt signaling pathway.[1][4] This leads to the accumulation of β -catenin in the cytoplasm, its translocation to the nucleus, and the activation of TCF/LEF-mediated gene transcription.[4][5]

This inhibitor is a valuable tool for studying the diverse roles of GSK-3 and the Wnt/ β -catenin pathway in various biological processes, including embryonic stem cell self-renewal, neuroprotection, cell differentiation, and DNA repair.[2][6][7][8]

Product Information and Storage

Property	Value	Source
Molecular Weight	371.22 g/mol	[1]
Molecular Formula	C ₁₉ H ₁₂ Cl ₂ N ₂ O ₂	[1]
CAS Number	280744-09-4	[1][9]
Purity	>98%	[1]
Solubility	Soluble in DMSO (e.g., 23-24 mg/mL or 100 mM)	[1][3]
Appearance	Lyophilized powder; Orange to red solid	[1][9]
Storage (Lyophilized)	Store at -20°C, desiccated. Stable for at least 24 months.	[1]
Storage (In Solution)	Store in aliquots at -20°C. Use within 3 months to prevent loss of potency. Avoid multiple freeze/thaw cycles.	[1]

Stock Solution Preparation (Example): To prepare a 25 mM stock solution, reconstitute 5 mg of **SB-216763** powder in 538.8 µL of DMSO.[1]

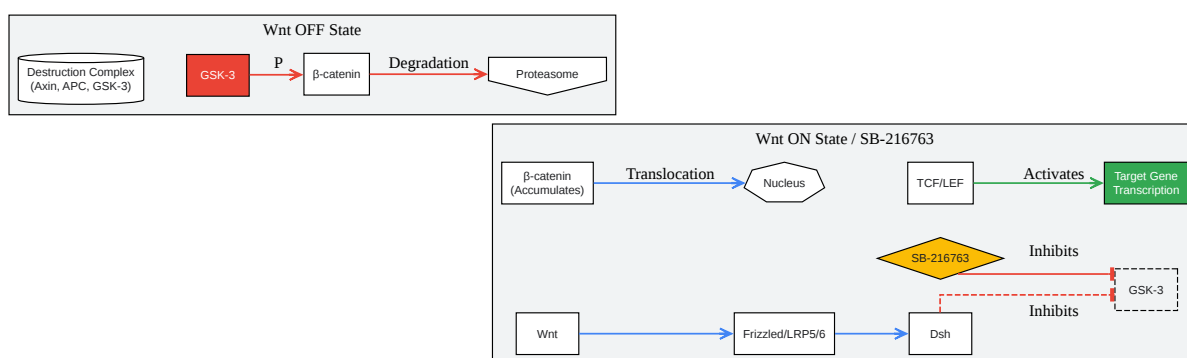
Recommended Working Concentrations in Cell Culture

The optimal working concentration of **SB-216763** varies depending on the cell type and the desired biological effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Cell Type	Application	Recommended Concentration	Incubation Time	Source
General Use	GSK-3 Inhibition	5 - 25 μ M	3 - 24 hours	[1]
HEK293 Cells	β -catenin reporter gene expression	1 - 20 μ M (Dose-dependent increase)	24 hours	[6][9]
HEK293 Cells	Glycogen synthase activity	EC ₅₀ = 0.2 μ M	Not Specified	[3]
Human Liver Cells	Stimulate glycogen synthesis	EC ₅₀ = 3.6 μ M	Not Specified	[1][3][10]
Mouse Embryonic Stem Cells (mESCs)	Maintain pluripotency (LIF-free)	10 - 20 μ M	Long-term (up to 2 months)	[6][9]
Rat Retinal Neurons	Inhibit GSK-3 β / Neuroprotection	Not specified, but used for pretreatment	24 hours	[7]
Pancreatic Cancer Cells	Reduce cell viability	25 - 50 μ M	24 - 72 hours	[3]
Rat Lung Microvascular Endothelial Cells (RLMEC)	Attenuate hyperpermeability	5 μ M	Pre-treatment	[4]
THP-1 Macrophages	Inhibit GSK-3	0.1 - 10 μ M	Not Specified	[11]
Bone Marrow Stromal Cells (ST2)	Promote osteogenic differentiation	10 μ M	3 days	[5]

Signaling Pathway and Mechanism of Action

SB-216763 directly inhibits the kinase activity of GSK-3. In the canonical Wnt signaling pathway, GSK-3 is part of a "destruction complex" that phosphorylates β -catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by **SB-216763** stabilizes β -catenin, allowing it to accumulate and activate downstream gene transcription.



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Caption: Wnt/ β -catenin signaling pathway and the inhibitory action of **SB-216763** on GSK-3.

Experimental Protocols

Protocol 1: Maintenance of Mouse Embryonic Stem Cell (mESC) Pluripotency

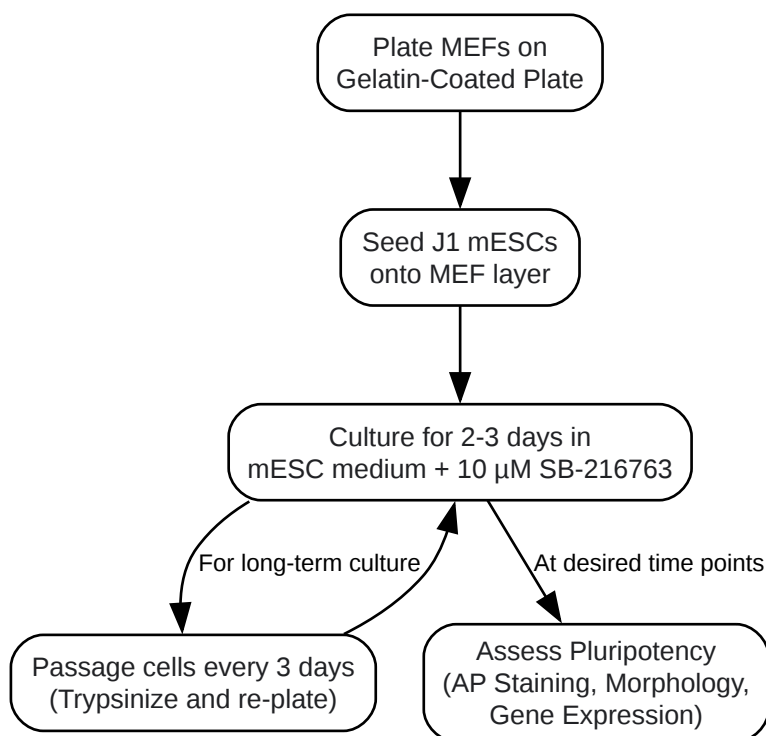
Objective: To maintain mESCs in a pluripotent state in the absence of Leukemia Inhibitory Factor (LIF) by inhibiting GSK-3.[6]

Materials:

- J1 mESCs

- Mitomycin C-inactivated mouse embryonic fibroblasts (MEFs)
- mESC Culture Medium: DMEM, 15% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol, 1% penicillin/streptomycin.
- **SB-216763** (10 mM stock in DMSO)
- 0.1% Gelatin-coated culture plates
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Alkaline Phosphatase (AP) staining kit

Workflow Diagram:



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Caption: Experimental workflow for maintaining mESC pluripotency using **SB-216763**.

Procedure:

- Plate mitomycin C-inactivated MEFs on 0.1% gelatin-coated 6-well plates.
- The next day, seed J1 mESCs (e.g., 20,000–50,000 cells) onto the MEF-covered plates.[\[6\]](#)
- Culture the cells in mESC medium supplemented with 10 μ M **SB-216763** (the vehicle control should be 0.1% DMSO).[\[6\]](#) Do not add LIF.
- Exchange the medium every two days.[\[6\]](#)
- Passage the cells every 3 days. To passage, wash with PBS, briefly treat with trypsin, and re-plate the mESCs onto fresh MEF-covered plates.[\[6\]](#)[\[12\]](#)
- Continue this culture for the desired duration (e.g., 10, 20, 30 days or longer).[\[6\]](#)
- At various time points, assess pluripotency by checking for undifferentiated colony morphology and performing AP staining. Further characterization can include immunostaining for pluripotency markers (Oct4, Sox2, Nanog) and qPCR analysis.[\[6\]](#)

Expected Results: mESCs cultured with 10 μ M **SB-216763** should maintain a morphology indistinguishable from LIF-treated cells, with compact, well-defined colonies that stain positive for alkaline phosphatase.[\[6\]](#) The cells should also continue to express key pluripotency genes.[\[6\]](#)

Protocol 2: Induction of β -catenin-Mediated Transcription in HEK293 Cells

Objective: To quantitatively measure the activation of the Wnt/ β -catenin pathway by **SB-216763** using a luciferase reporter assay.[\[6\]](#)

Materials:

- HEK293 cells
- Culture Medium: DMEM with 10% FBS
- Super TOPFlash and pGL4.73 Renilla luciferase reporter plasmids
- Transfection reagent (e.g., electroporation or lipid-based)

- **SB-216763** (stock solution in DMSO)
- 96-well assay plates (white, clear-bottom)
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Co-transfect HEK293 cells with the Super TOPFlash (Firefly luciferase) and pGL4.73 (Renilla luciferase) reporter plasmids. The Renilla plasmid serves as an internal control for transfection efficiency.
- After transfection (e.g., 24 hours), plate the cells into a 96-well plate.
- Treat the cells in quadruplicate wells with a vehicle control (0.1% DMSO) and various concentrations of **SB-216763** (e.g., a dose range from 1 μ M to 20 μ M).[6]
- Incubate the cells for 24 hours at 37°C with 5% CO₂. [6]
- Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
- Data Analysis: For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity. Then, normalize this ratio to the average of the vehicle-treated control group to determine the fold-change in reporter activity.[6]

Expected Results: Treatment of HEK293 cells with **SB-216763** should result in a dose-dependent increase in TOPFlash reporter activity, indicating the activation of β -catenin/TCF-mediated transcription.[3][6] A significant induction is typically observed at concentrations of 5 μ M and above.[1][3]

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